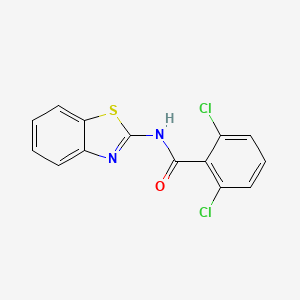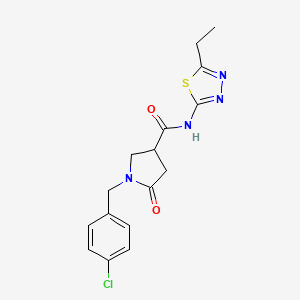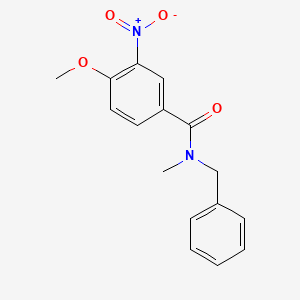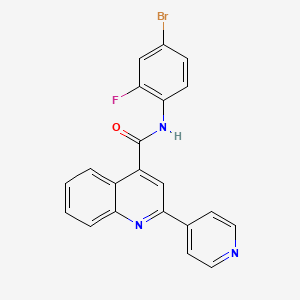![molecular formula C24H24N2O5 B11019757 4-[(3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]benzamide](/img/structure/B11019757.png)
4-[(3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rose oxide , is a chemical compound with the molecular formula C10H18O. It belongs to the class of tetrahydro-2H-pyran derivatives . Rose oxide is characterized by its pleasant floral odor and is used in perfumery.
Preparation Methods
Rose oxide can be synthesized from eugenol , which is obtained from clove oil. Here’s a common synthetic route:
Chemical Reactions Analysis
Rose oxide can undergo various reactions:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction of Rose oxide can yield other derivatives.
Substitution: Substitution reactions can occur at various positions. Common reagents include oxidizing agents (such as KMnO), reducing agents (such as NaBH), and acid/base catalysts.
Scientific Research Applications
Rose oxide finds applications in:
Perfumery: Due to its pleasant fragrance, it is used in perfumes, colognes, and scented products.
Flavoring: It contributes to the flavor of certain foods and beverages.
Biological Studies: Researchers study its effects on cellular processes and potential health benefits.
Mechanism of Action
The exact mechanism of Rose oxide’s effects is not fully elucidated. it likely interacts with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent.
Comparison with Similar Compounds
Rose oxide is unique due to its specific floral aroma. Similar compounds include other terpenoids and pyran derivatives used in perfumery and flavoring.
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoylamino]benzamide |
InChI |
InChI=1S/C24H24N2O5/c1-14(2)13-30-18-8-9-19-15(3)20(24(29)31-21(19)12-18)10-11-22(27)26-17-6-4-16(5-7-17)23(25)28/h4-9,12H,1,10-11,13H2,2-3H3,(H2,25,28)(H,26,27) |
InChI Key |
KRFURJNDLZCTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-ethyl-2,2,5-trimethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one](/img/structure/B11019683.png)
![methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11019686.png)


![3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11019711.png)


![N-[4-(acetylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019730.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide](/img/structure/B11019737.png)

![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone](/img/structure/B11019739.png)


![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine](/img/structure/B11019767.png)
